

# An In-depth Technical Guide to the Structure Elucidation of Tanzawaic Acid Derivatives

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## Compound of Interest

Compound Name: Tanzawaic acid E

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This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of tanzawaic acid derivatives, a class of fungal polyketides with a characteristic trans-decalin scaffold. These compounds, isolated primarily from *Penicillium* species, have garnered interest for their diverse biological activities. The elucidation of their precise chemical structures is paramount for further research and development.

## Core Methodologies in Structure Elucidation

The determination of the chemical structure of tanzawaic acid derivatives is a multi-faceted process that relies on a combination of modern spectroscopic techniques and classical chemical methods. The general workflow involves isolation and purification, followed by the determination of the planar structure, relative configuration, and finally, the absolute configuration.

## Experimental Protocols

A successful structure elucidation hinges on the meticulous application of various analytical techniques. Below are detailed protocols for the key experiments cited in the study of tanzawaic acid derivatives.

## Isolation and Purification

Fungal cultures, either from deep-sea or freshwater sediments, are typically cultivated on a suitable medium.[1][2] The culture broth and/or mycelium are then extracted with an organic solvent such as ethyl acetate. The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield pure tanzawaic acid derivatives.[2]

## Spectroscopic Analysis

### a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and the connectivity of atoms. One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO-d}_6$ ).[3][4]
- 1D NMR:
  - $^1\text{H}$  NMR spectra are acquired to identify the types and numbers of protons in the molecule. Key signals for tanzawaic acids include those for methyl groups, olefinic protons of the pentadienoic acid side chain, and methine protons of the decalin core.[5][6]
  - $^{13}\text{C}$  NMR spectra, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveal the number and types of carbon atoms (C, CH,  $\text{CH}_2$ ,  $\text{CH}_3$ ).[5][6]
- 2D NMR:
  - COSY (Correlation Spectroscopy): This experiment establishes  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks, allowing for the tracing of proton connectivity within molecular fragments, such as the decalin ring system and the pentadienoic acid side chain.[5]
  - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons, assigning specific protons to their corresponding carbon atoms.[4]

- HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations can link the pentadienoic acid side chain to the decalin core.[3][5]
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. For example, NOESY correlations can reveal the trans-fusion of the decalin rings and the relative orientations of substituents.[1][5]

#### b. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula of the compound with high accuracy.[1][5][7]

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the pseudomolecular ion (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ). The high resolution and accuracy of the measurement allow for the unambiguous determination of the elemental composition.[5]

## Determination of Absolute Configuration

#### a. Modified Mosher's Method

This chemical derivatization method is used to determine the absolute configuration of secondary alcohols.

- The tanzawaic acid derivative with a secondary alcohol is reacted separately with (R)- and (S)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding (S)- and (R)-MTPA esters.
- $^1H$  NMR spectra of both diastereomeric esters are recorded.

- The chemical shift differences ( $\Delta\delta = \delta S - \delta R$ ) for the protons near the newly formed chiral center are calculated. A systematic analysis of these  $\Delta\delta$  values allows for the assignment of the absolute configuration of the alcohol.[7]

#### b. Electronic Circular Dichroism (ECD) Calculations

For complex molecules, experimental ECD spectra can be compared with theoretically calculated spectra to determine the absolute configuration.

- A conformational search of the molecule is performed using computational methods.
- The ECD spectra for the different conformers of the possible enantiomers are calculated using time-dependent density functional theory (TD-DFT).
- The calculated spectrum that best matches the experimental ECD spectrum allows for the assignment of the absolute configuration.[3][7]

#### c. Single-Crystal X-ray Diffraction

When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the entire molecular structure, including the absolute configuration.[7]

## Data Presentation

The following tables summarize the key quantitative data for representative tanzawaic acid derivatives, facilitating comparison across different structures.

Table 1:  $^{13}\text{C}$  NMR Data for Selected Tanzawaic Acid Derivatives (150 MHz,  $\text{CD}_3\text{OD}$ )[5]

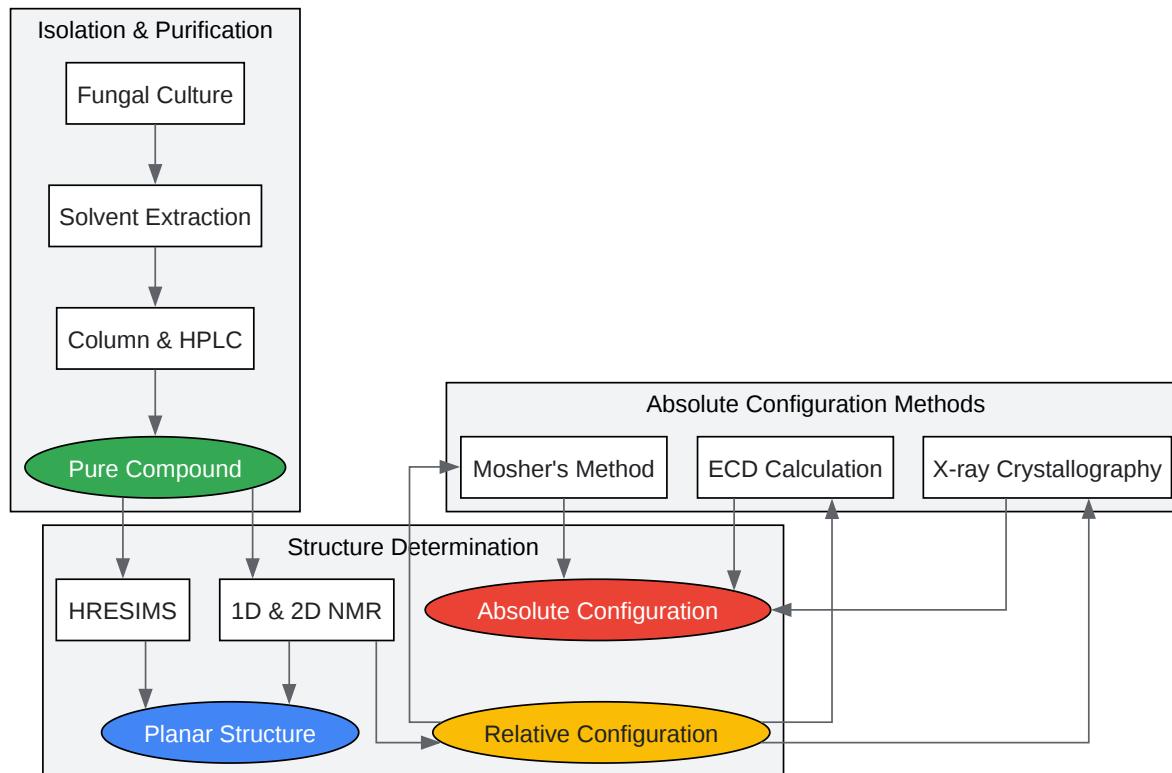
Carbon No.	Tanzawaic Acid I	Tanzawaic Acid J	Tanzawaic Acid K	Tanzawaic Acid L
1	170.9	170.9	170.9	169.4
2	122.0	121.3	121.7	121.8
3	145.9	146.2	146.1	145.8
4	128.5	127.8	128.0	129.0
5	144.8	153.7	145.5	145.1
6	76.1	76.1	41.3	133.4
7	49.9	49.3	43.1	42.6
8	42.3	42.1	42.6	42.6
9	46.2	46.5	46.4	46.3
10	41.5	41.6	41.8	41.8
11	37.0	36.9	37.2	37.1
12	28.5	28.3	28.6	28.5
13	68.0	68.0	28.1	137.3
14	128.0	128.0	128.3	131.0
15	140.9	140.9	140.5	133.8
16	19.1	19.1	19.3	19.2
17	23.1	23.1	23.3	23.2
18	24.2	24.2	24.4	24.3

Table 2: HRESIMS Data for Selected Tanzawaic Acid Derivatives<sup>[5]</sup>

Compound	Molecular Formula	Calculated m/z	Measured m/z	Ion
Tanzawaic Acid I	C <sub>18</sub> H <sub>26</sub> O <sub>4</sub>	329.1729	329.1744	[M+Na] <sup>+</sup>
Tanzawaic Acid J	C <sub>18</sub> H <sub>26</sub> O <sub>4</sub>	329.1729	329.1731	[M+Na] <sup>+</sup>
Tanzawaic Acid K	C <sub>18</sub> H <sub>26</sub> O <sub>3</sub>	313.1780	313.1788	[M+Na] <sup>+</sup>
Tanzawaic Acid L	C <sub>18</sub> H <sub>24</sub> O <sub>3</sub>	311.1623	311.1630	[M+Na] <sup>+</sup>

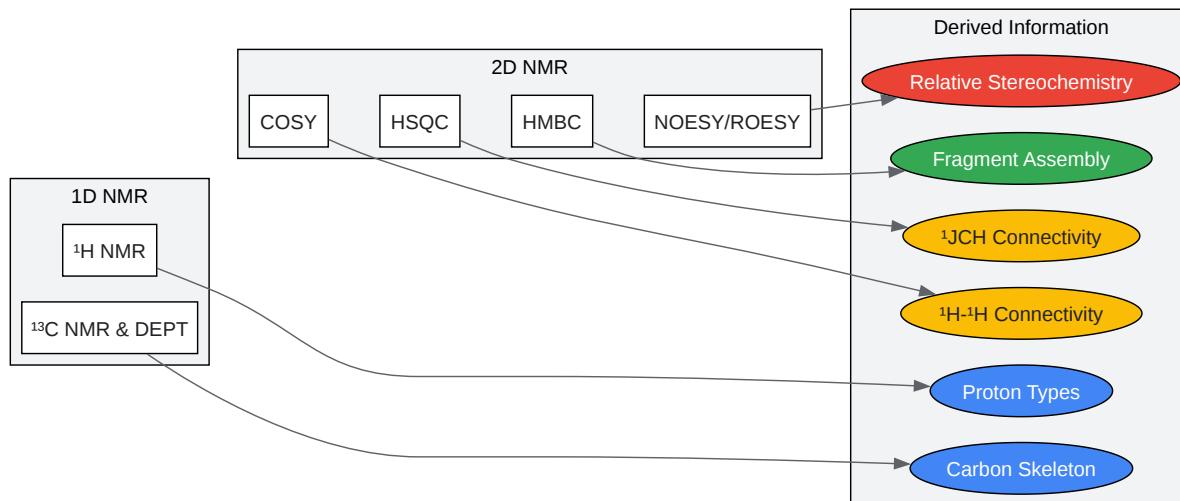
## Visualizations

The following diagrams illustrate key workflows and relationships in the structure elucidation of tanzawaic acid derivatives.



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Caption: Experimental workflow for the structure elucidation of tanzawaic acid derivatives.



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Caption: Logical relationships between different NMR experiments and the derived structural information.

## Biosynthesis of Tanzawaic Acids

Recent studies have begun to unravel the genetic basis for tanzawaic acid production. A polyketide synthase (PKS) gene, designated as PsPKS1, has been identified in *Penicillium steckii* as being responsible for the biosynthesis of the tanzawaic acid backbone.<sup>[8]</sup> Gene inactivation and reintegration experiments have confirmed the role of this PKS in producing the characteristic decalin structure of this compound class.<sup>[8]</sup> This knowledge can aid in future biosynthetic engineering efforts to produce novel derivatives.

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